![molecular formula C10H19NO2 B1340891 1-Butylpiperidine-2-carboxylic acid CAS No. 856838-98-7](/img/structure/B1340891.png)
1-Butylpiperidine-2-carboxylic acid
Overview
Description
1-Butylpiperidine-2-carboxylic acid is an organic compound with the molecular formula C10H19NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a butyl group attached to the nitrogen atom and a carboxylic acid group at the second position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylpiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of piperidine with butyl halides, followed by carboxylation. The reaction typically proceeds under basic conditions, using reagents such as sodium or potassium hydroxide. The resulting intermediate is then subjected to carboxylation using carbon dioxide or other carboxylating agents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of advanced purification techniques, such as crystallization and chromatography, further ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Butylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the carboxylic acid group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents
Major Products:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
1-Butylpiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-butylpiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity. Detailed studies on its binding affinity and interaction with specific targets are essential to understand its mechanism of action .
Comparison with Similar Compounds
Piperidine-2-carboxylic acid: Lacks the butyl group, resulting in different chemical and biological properties.
1-Methylpiperidine-2-carboxylic acid: Features a methyl group instead of a butyl group, leading to variations in reactivity and applications.
1-Ethylpiperidine-2-carboxylic acid:
Uniqueness: 1-Butylpiperidine-2-carboxylic acid is unique due to the presence of the butyl group, which influences its lipophilicity, steric properties, and overall reactivity. This structural feature makes it a valuable compound in the synthesis of specific derivatives and in applications where the butyl group imparts desirable characteristics .
Biological Activity
1-Butylpiperidine-2-carboxylic acid (C10H19NO2) is a piperidine derivative characterized by a butyl group and a carboxylic acid functional group at the second position of the piperidine ring. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, agrochemicals, and organic synthesis.
- Molecular Weight : 185.27 g/mol
- Molecular Formula : C10H19NO2
- Structure : The compound features a six-membered piperidine ring with a butyl substituent and a carboxylic acid group, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its structural features allow for:
- Hydrogen Bonding : Facilitates interactions with biological macromolecules.
- Hydrophobic Interactions : Enhances membrane permeability and binding affinity to lipid environments.
- Reactivity of Carboxylic Acid Group : Enables further derivatization and potential modification into more bioactive compounds.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4 µg/mL |
Escherichia coli | 8 µg/mL |
Salmonella typhimurium | 4 µg/mL |
These findings highlight its potential as an antimicrobial agent, particularly in the development of new therapeutic strategies.
Neuropharmacological Potential
This compound's structural similarity to pipecolic acid suggests potential neuropharmacological applications. Studies indicate that derivatives of piperidine compounds can influence neurotransmitter systems, potentially leading to:
- Anxiolytic Effects : Modulating anxiety-related behaviors.
- Cognitive Enhancement : Improving memory and learning processes.
Case Studies
Recent studies have explored the efficacy of this compound in various experimental models:
-
Antimicrobial Efficacy Study :
- Conducted on multiple bacterial strains.
- Results indicated that the compound exhibited synergistic effects when combined with existing antibiotics, enhancing overall antibacterial activity.
-
Neuropharmacological Assessment :
- In vivo tests demonstrated that administration of the compound resulted in reduced anxiety-like behaviors in rodent models, suggesting its potential as an anxiolytic agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Piperidine-2-carboxylic acid | Lacks butyl group | Different chemical and biological properties |
1-Methylpiperidine-2-carboxylic acid | Methyl substitution at the first position | Known for stimulant properties |
4-Methylpiperidine | Methyl substitution at the fourth position | Exhibits different pharmacological profiles |
The presence of the butyl group in this compound enhances its lipophilicity and reactivity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-butylpiperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-3-7-11-8-5-4-6-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKQVPZDQNCWOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585598 | |
Record name | 1-Butylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856838-98-7 | |
Record name | n-Butyl-DL-pipecolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856838987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butyl-DL-pipecolic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJB7XD2JRH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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